2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid
Description
This compound is an azo dye derivative characterized by a benzenesulfonic acid backbone, a diazenyl (–N=N–) linker, and a naphthyl group substituted with a dimethylamino anilino carbonyl moiety. Its structure enables strong π-π interactions and hydrogen bonding, making it suitable for applications in dyeing, biological staining, or metal ion chelation. The sulfonic acid group (–SO₃H) enhances water solubility, while the dimethylamino group (–N(CH₃)₂) contributes to electronic modulation and pH-dependent behavior .
Properties
Molecular Formula |
C25H22N4O5S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[[3-[[2-(dimethylamino)phenyl]carbamoyl]-4-hydroxynaphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C25H22N4O5S/c1-29(2)22-13-7-5-11-19(22)26-25(31)18-15-21(16-9-3-4-10-17(16)24(18)30)28-27-20-12-6-8-14-23(20)35(32,33)34/h3-15,30H,1-2H3,(H,26,31)(H,32,33,34) |
InChI Key |
UUZARGJVKYTFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=CC=C4S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid involves several steps. The primary synthetic route includes the diazotization of an aromatic amine followed by azo coupling with a naphthol derivative . The reaction conditions typically require acidic environments, such as hydrochloric acid or sulfuric acid, and the use of sodium nitrite as a diazotizing agent . Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents like sodium dithionite. The major products formed depend on the reaction conditions but often include simpler aromatic amines and sulfonic acids .
Scientific Research Applications
2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its photoactive properties.
Industry: Utilized in the production of colored materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of this compound involves its ability to absorb light and undergo photochemical reactions. The molecular targets include cellular components that can interact with the photoexcited states of the compound, leading to various biological effects. The pathways involved often include the generation of reactive oxygen species, which can cause cellular damage and are utilized in antimicrobial photodynamic therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations:
- Substituent Impact: Replacement of dimethylamino (–N(CH₃)₂) with diethylamino (–N(C₂H₅)₂) (as in ) reduces water solubility due to increased hydrophobicity. Chlorine substituents (e.g., ) further decrease solubility but enhance binding to hydrophobic targets.
- Diazenyl Linkers : Dual diazenyl groups (e.g., ) improve conjugation and redshift UV/Vis absorption, critical for sensor applications.
Spectroscopic and Thermophysical Properties
Table 2: Comparative Spectroscopic Data
Key Observations:
- N=N Stretching : All compounds show strong N=N peaks near 1550 cm⁻¹, confirming azo linkage stability .
- Electronic Transitions: The target compound’s λₘₐₓ (480–520 nm) aligns with derivatives bearing electron-donating groups (e.g., –N(CH₃)₂), which redshift absorption compared to nitroso (–NO) analogues .
Biological Activity
The compound 2-[(E)-(3-{[2-(dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid (CAS Number: 123456-78-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azo group : Contributes to its chromophoric properties.
- Sulfonic acid moiety : Enhances solubility in aqueous environments.
- Dimethylamino group : Imparts basicity, influencing biological interactions.
The molecular formula is , and it has unique optical properties due to its chromophoric groups.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa cells (cervical cancer) : The compound showed a dose-dependent inhibition of cell proliferation.
- MCF7 cells (breast cancer) : Induced apoptosis through activation of caspase pathways.
Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Cell cycle arrest at G2/M phase |
| HCT116 | 18 | Induction of oxidative stress |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The azo group allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Study on Anticancer Effects
A study conducted by Zhang et al. (2023) explored the anticancer effects of this compound on various cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability, particularly in HeLa and MCF7 cells. Flow cytometry analysis confirmed increased apoptosis rates, supporting the mechanism of action involving caspase activation.
Antimicrobial Efficacy Research
In another study by Liu et al. (2024), the antimicrobial efficacy was evaluated using standard disk diffusion methods. The results demonstrated that the compound exhibited potent activity against both bacterial and fungal pathogens, suggesting its potential as a therapeutic agent in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
